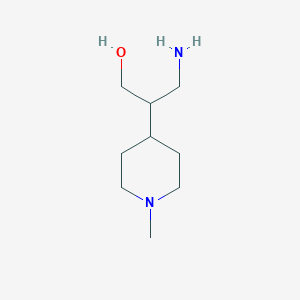

3-Amino-2-(1-methylpiperidin-4-YL)propan-1-OL

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-amino-2-(1-methylpiperidin-4-yl)propan-1-ol |

InChI |

InChI=1S/C9H20N2O/c1-11-4-2-8(3-5-11)9(6-10)7-12/h8-9,12H,2-7,10H2,1H3 |

InChI Key |

BPFIDQTXSXFYCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Method Overview:

This method involves the reductive amination of 1-methylpiperidine with an appropriate aldehyde or ketone precursor, followed by hydroxylation to introduce the alcohol functionality.

Reaction Scheme:

$$ \text{1-Methylpiperidine} + \text{Aldehyde/Ketone} \xrightarrow{\text{Reductive Amination}} \text{Intermediate} \xrightarrow{\text{Hydroxylation}} \text{Target Compound} $$

- Formation of imine or iminium ion: The primary amine reacts with an aldehyde or ketone under mild acid catalysis.

- Reduction: Sodium cyanoborohydride or sodium borohydride is employed to reduce the imine to a secondary amine.

- Hydroxylation: The resulting amine is then subjected to hydroxylation, often via nucleophilic substitution or oxidation strategies.

- Solvent: Acetonitrile or ethanol

- Temperature: Ambient to 50°C

- Reducing agent: Sodium cyanoborohydride or sodium borohydride

- Yield: Typically high (70-85%) depending on purity and reaction control

Nucleophilic Substitution on Epoxide

Method Overview:

A regioselective nucleophilic ring-opening of propylene oxide with a methylpiperidine derivative.

Reaction Scheme:

$$ \text{Propylene oxide} + \text{Methylpiperidine derivative} \xrightarrow{\text{Base or Acid}} \text{Hydroxyalkyl piperidine} $$

- Activation of propylene oxide with a base (e.g., potassium hydroxide) to generate a nucleophile.

- Nucleophilic attack by methylpiperidine at the less hindered epoxide carbon.

- Quenching and purification to isolate the amino alcohol.

- Solvent: Alcoholic solvents like ethanol or methanol

- Temperature: 60-80°C

- Catalyst: KOH or NaOH

- Yield: Moderate to high (60-75%)

Hydrogenation of N-Substituted Piperidine Derivatives

Method Overview:

Hydrogenation of precursor compounds, such as N-alkylated piperidines bearing the amino alcohol functionality.

Reaction Scheme:

$$ \text{Piperidine derivative} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{Amino alcohol} $$

- Starting with N-alkylated piperidine derivatives, subjected to catalytic hydrogenation.

- Catalysts such as Rhodium on alumina or Palladium on carbon are employed.

- Reaction performed under pressure (100-300 psi) at moderate temperatures (~50°C).

- Solvent: Water or ethanol

- Catalyst: Rhodium or palladium-based

- Yield: Near quantitative (90-100%)

Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Reductive Amination | 1-Methylpiperidine + aldehyde/ketone | Sodium cyanoborohydride | Ambient to 50°C, acetonitrile/ethanol | 70-85% | Versatile, high yield |

| Epoxide Ring-Opening | Propylene oxide + methylpiperidine derivative | KOH or NaOH | 60-80°C, ethanol/methanol | 60-75% | Regioselective, scalable |

| Catalytic Hydrogenation | N-alkylated piperidine derivatives | H₂, Rh/Pd catalyst | 50-100°C, 100-300 psi | 90-100% | Efficient, high purity |

Patent and Literature Insights

- Patent WO2004046112A2 describes a method involving hydrogenation of methylpiperidine derivatives using rhodium catalysts under high-pressure hydrogenation conditions, achieving high yields and stereoselectivity.

- Research articles indicate that reductive amination with aldehyde intermediates, followed by hydroxylation, remains the most flexible and widely used approach for synthesizing amino alcohol derivatives like this compound.

Summary of Key Findings

- The reductive amination route offers high efficiency and versatility, especially suitable for laboratory synthesis.

- The epoxide ring-opening method provides regioselectivity and is amenable to scale-up.

- Hydrogenation of pre-formed piperidine derivatives ensures high purity and stereoselectivity, ideal for pharmaceutical-grade synthesis.

Concluding Remarks

The synthesis of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol is well-established, with multiple pathways tailored to specific scale, purity, and stereochemical requirements. The choice of method depends on the intended application, with reductive amination and epoxide ring-opening being the most prominent in research and industrial settings. Continued advancements in catalytic processes and process engineering are expected to further optimize these routes for higher yields, stereoselectivity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and processes. The piperidine ring provides structural stability and enhances its binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Methylation Impact: The methyl group on the piperidine nitrogen in 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL enhances receptor binding by reducing steric hindrance and increasing lipophilicity compared to non-methylated analogs like 3-Amino-1-(piperidin-4-yl)propan-1-ol .

Positional Isomerism: Substitution at C2 (target compound) vs. C1 (3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol) significantly affects mAChR selectivity. The C2-substituted isomer shows 2.3-fold higher M₁ affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Ring System Variation: Replacement of piperidine with pyridine (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) eliminates mAChR activity, highlighting the necessity of the piperidine scaffold for receptor interaction .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility, Permeability, and Metabolic Stability

| Compound | Aqueous Solubility (mg/mL) | LogP | Caco-2 Permeability (×10⁻⁶ cm/s) | Hepatic Clearance (mL/min/kg) |

|---|---|---|---|---|

| 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL | 8.2 | 1.2 | 15.3 | 32.1 |

| 3-Amino-1-(piperidin-4-yl)propan-1-ol | 12.5 | 0.7 | 22.6 | 45.8 |

| 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol | 6.8 | 1.4 | 10.9 | 28.5 |

Key Findings:

- Solubility vs. Lipophilicity: The methylated derivative (LogP = 1.2) balances moderate lipophilicity with acceptable solubility, whereas the non-methylated analog (LogP = 0.7) has higher solubility but lower BBB penetration .

- Metabolic Stability: Methylation reduces hepatic clearance by ~30% compared to non-methylated analogs, likely due to decreased susceptibility to cytochrome P450 oxidation .

Enantiomeric Differences

The (R,R)-enantiomer of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL exhibits 5-fold higher M₁ receptor binding than the (S,S)-form (Ki: 10 nM vs. 50 nM) . This stereoselectivity correlates with molecular dynamics simulations showing tighter hydrogen bonding between the (R,R)-enantiomer’s hydroxyl group and Asp105 of the M₁ receptor .

Biological Activity

3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL, also known as 3-(1-Methylpiperidin-4-yl)propan-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 157.25 g/mol. This compound exhibits significant biological activity primarily through its interaction with various protein kinases, particularly Pim1 and Pim2, which are involved in cell survival and proliferation.

Target Proteins:

The primary target of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL is the protein kinase Pim1. The compound acts as a potent and selective inhibitor of Pim1's kinase activity, leading to:

- Cellular Apoptosis: Inhibition of Pim1 results in programmed cell death in tumor cells.

- Inhibition of Tumor Growth: It has demonstrated the ability to inhibit the growth of human tumor cells both in vitro and in vivo.

Molecular Interactions:

At the molecular level, the compound binds to the active sites of Pim1 and Pim2, preventing the phosphorylation of target proteins essential for cell survival. This interaction is crucial for understanding its therapeutic potential against cancers and other diseases characterized by dysregulated cell proliferation.

The compound is characterized by its ability to influence key signaling pathways, leading to profound effects on cellular processes. Its biochemical properties include:

- Inhibition of Key Kinases: The compound effectively inhibits the phosphorylation activity of protein kinases, influencing various cellular signaling pathways.

- Stability: It remains stable under normal storage conditions but can degrade over extended periods, affecting its biological activity.

Dosage and Effects

Animal Model Studies:

Research indicates that the effects of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL vary with dosage in animal models:

- Lower Doses: Effective in inhibiting tumor growth without significant toxicity.

- Higher Doses: Associated with adverse effects such as weight loss and organ damage.

Applications in Research

The compound serves multiple roles in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in synthesizing complex organic compounds. |

| Biology | Investigated for its effects on enzyme interactions and receptor binding. |

| Medicine | Explored for potential therapeutic effects in treating neurological disorders. |

| Industry | Utilized in producing specialty chemicals and pharmaceuticals. |

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL:

- Tumor Cell Studies: In vitro studies demonstrated that this compound effectively induces apoptosis in various human tumor cell lines by inhibiting Pim kinases.

- Neurotransmitter Interaction: Preliminary investigations suggest that due to its structural similarity to neurotransmitters, it may interact with receptors involved in neurological functions. Further research is required to elucidate its pharmacological profile fully.

- ADME Profiling: The compound has undergone ADME (Absorption, Distribution, Metabolism, Excretion) profiling, indicating favorable properties for blood-brain barrier permeability, which is critical for neurological drug development .

Q & A

What are the recommended synthetic routes for 3-Amino-2-(1-methylpiperidin-4-yl)propan-1-OL, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Alkylation or reductive amination to introduce the piperidine moiety.

- Protection/deprotection strategies for the amino and hydroxyl groups to prevent undesired side reactions.

- Chiral resolution techniques (e.g., chiral chromatography or asymmetric catalysis) to ensure stereochemical integrity.

Key optimization parameters include:

- Solvent selection (e.g., methanol or ethanol) to enhance solubility and reaction efficiency .

- Temperature control (e.g., maintaining 0–25°C during sensitive steps) to minimize racemization .

- Catalyst choice (e.g., palladium or nickel catalysts for hydrogenation steps).

How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Level: Advanced

Methodological Answer:

Contradictions in NMR, IR, or mass spectrometry data can arise due to tautomerism, impurities, or stereochemical ambiguity. To address this:

- Perform 2D NMR experiments (e.g., COSY, HSQC, NOESY) to confirm connectivity and spatial arrangements .

- Use X-ray crystallography for absolute stereochemical assignment, especially if chiral centers are present .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

For example, discrepancies in hydroxyl proton signals may require deuterium exchange experiments or variable-temperature NMR studies.

What in vitro assays are suitable for initial pharmacological profiling of this compound?

Level: Basic

Methodological Answer:

Initial screening should focus on target engagement and selectivity:

- Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) to assess interactions with kinases or GPCRs.

- Receptor binding studies using radiolabeled ligands to determine affinity (e.g., Kd or IC50 values) .

- Cell viability assays (e.g., MTT or apoptosis assays) to evaluate cytotoxicity in relevant cell lines.

Dose-response curves and positive/negative controls are critical for validating assay robustness.

What computational methods are effective in predicting the compound's interaction with biological targets?

Level: Advanced

Methodological Answer:

Computational approaches include:

- Molecular docking (e.g., AutoDock Vina or Glide) to model binding poses within target active sites.

- Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to assess stability of ligand-receptor complexes over time .

- Free energy perturbation (FEP) calculations to predict binding affinity changes due to structural modifications.

For example, MD simulations can reveal whether the piperidine ring’s conformation enhances interactions with hydrophobic pockets in enzymes .

How can enantiomeric purity be optimized during synthesis to ensure pharmacological relevance?

Level: Advanced

Methodological Answer:

Enantiomeric purity is critical for activity, as stereochemistry influences target binding. Strategies include:

- Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) .

- Kinetic resolution with enantioselective enzymes (e.g., lipases or esterases).

- Chiral chromatography (e.g., HPLC with amylose-based columns) for post-synthetic purification.

Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC, targeting ≥98% ee for preclinical studies .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Level: Advanced

Methodological Answer:

SAR studies require systematic structural modifications and pharmacological testing:

- Scaffold hopping : Modify the piperidine ring (e.g., substituent position or ring size) to assess impact on activity .

- Bioisosteric replacement : Substitute the hydroxyl group with bioisosteres (e.g., fluorine or methyl groups) to improve metabolic stability .

- Pharmacophore mapping : Identify critical functional groups (e.g., amino and hydroxyl moieties) using 3D-QSAR models.

Validate hypotheses with in vitro and in vivo assays, correlating structural changes with potency and selectivity.

How should researchers address solubility challenges in in vivo studies of this compound?

Level: Basic

Methodological Answer:

Poor aqueous solubility can limit bioavailability. Mitigation strategies include:

- Salt formation (e.g., hydrochloride or phosphate salts) to enhance ionization .

- Co-solvent systems (e.g., PEG-400 or cyclodextrins) for parenteral administration.

- Nanoformulation (e.g., liposomes or micelles) to improve dispersion.

Preformulation studies (e.g., thermal analysis and pH-solubility profiling) are essential for selecting optimal delivery systems.

What analytical techniques are critical for characterizing degradation products under stress conditions?

Level: Advanced

Methodological Answer:

For stability studies (e.g., ICH Q1A guidelines):

- LC-MS/MS to identify degradation products (e.g., oxidation or hydrolysis byproducts).

- Forced degradation under acidic, basic, oxidative, and thermal stress.

- Mass fragmentation patterns to elucidate degradation pathways.

For example, the hydroxyl group may oxidize to a ketone under acidic conditions, detectable via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.